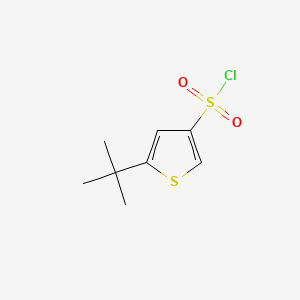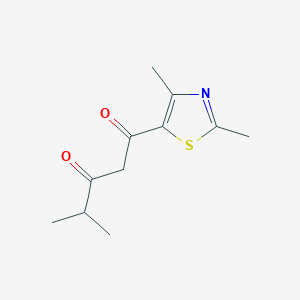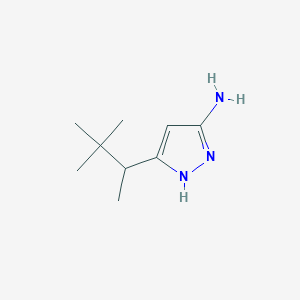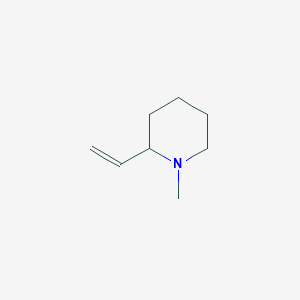
4-Pentynal, 5-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(trimethylsilyl)pent-4-ynal is an organic compound with the molecular formula C8H14OSi. It is characterized by the presence of a trimethylsilyl group attached to a pent-4-ynal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-(trimethylsilyl)pent-4-ynal can be synthesized through several methods. One common approach involves the oxidation of 5-(trimethylsilyl)pent-4-yn-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane (DCM) at room temperature . The reaction typically proceeds with high yield and purity.
Industrial Production Methods
While specific industrial production methods for 5-(trimethylsilyl)pent-4-ynal are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(trimethylsilyl)pent-4-ynal undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or Dess-Martin periodinane in DCM.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens or organometallic compounds under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(trimethylsilyl)pent-4-ynal has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(trimethylsilyl)pent-4-ynal involves its reactivity with various molecular targetsThis reactivity is exploited in synthetic chemistry to create diverse compounds with desired properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(trimethylsilyl)pent-4-yn-1-ol: A precursor in the synthesis of 5-(trimethylsilyl)pent-4-ynal.
5-(trimethylsilyl)pent-4-yn-1-amine: Another derivative with different functional properties.
Uniqueness
5-(trimethylsilyl)pent-4-ynal is unique due to its combination of a trimethylsilyl group and an aldehyde functional group. This combination imparts distinct reactivity and versatility in synthetic applications, making it a valuable compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
68654-85-3 |
|---|---|
Molekularformel |
C8H14OSi |
Molekulargewicht |
154.28 g/mol |
IUPAC-Name |
5-trimethylsilylpent-4-ynal |
InChI |
InChI=1S/C8H14OSi/c1-10(2,3)8-6-4-5-7-9/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
MLCUMJCCPMSERM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)


![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)




![ethyl 1-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B13476725.png)
